molecular formula C26H23Cl4NO6 B1668240 Cambendichlor CAS No. 56141-00-5

Cambendichlor

Cat. No. B1668240
CAS RN: 56141-00-5
M. Wt: 587.3 g/mol
InChI Key: ILXXYQLPPNVJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cambendichlor, also known by its IUPAC name 2,2′-(phenylimino)diethylene bis(3,6-dichloro-2-methoxybenzoate), is an obsolete herbicide . It is a complex ester of dicamba . The molecular formula of Cambendichlor is C26H23Cl4NO6 .


Molecular Structure Analysis

The molecular structure of Cambendichlor consists of a complex ester of dicamba . It has a molecular mass of 587.28 . The InChIKey of Cambendichlor is ILXXYQLPPNVJDP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Cambendichlor is a benzoic acid herbicide . It has a molecular mass of 587.28 . The molecular formula of Cambendichlor is C26H23Cl4NO6 .

Scientific Research Applications

Treatment of Strongyloidiasis

Cambendazole, a variant of Cambendichlor, has demonstrated effectiveness in treating strongyloidiasis, a parasitic disease. In a study involving 40 hospitalized patients, cambendazole effectively achieved a 100% parasitological cure rate with negligible side effects. This positions cambendazole as a highly effective agent for the therapy of human strongyloidiasis (Bicalho, Leão, & Peña, 1983).

Anticancer Properties

Research exploring the tumoricidal properties of various medicinal herbs identified cambendazole as one of the substances with potential anticancer effects. The study assessed a wide variety of natural and plant sources for their ability to induce tumoricidal effects, including cambendazole (Mazzio & Soliman, 2009).

Reproductive Function in Animals

Cambendazole has been studied for its effects on reproductive function in stallions. A study with 20 stallions showed that cambendazole, when administered in a single oral dose, did not adversely affect reproductive function, indicating its safety for use in animal health and fertility (Amann et al., 1977).

Veterinary Applications

In veterinary medicine, cambendazole has shown efficacy against parasites in swine. Specifically, it has been effective against Ascaris suum and Strongyloides ransomi, indicating its potential as an anthelmintic in swine health (Egerton et al., 1970).

Safety And Hazards

Data relating to the safety and hazards of Cambendichlor are very scarce . It is considered an obsolete herbicide and may not be approved for use in many countries .

Future Directions

The future directions of Cambendichlor are not explicitly mentioned in the available resources. As it is an obsolete herbicide, its use and development may be limited .

properties

IUPAC Name

2-[N-[2-(3,6-dichloro-2-methoxybenzoyl)oxyethyl]anilino]ethyl 3,6-dichloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl4NO6/c1-34-23-19(29)10-8-17(27)21(23)25(32)36-14-12-31(16-6-4-3-5-7-16)13-15-37-26(33)22-18(28)9-11-20(30)24(22)35-2/h3-11H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXXYQLPPNVJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OCCN(CCOC(=O)C2=C(C=CC(=C2OC)Cl)Cl)C3=CC=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl4NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambendichlor

CAS RN

56141-00-5
Record name Cambendichlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56141-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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